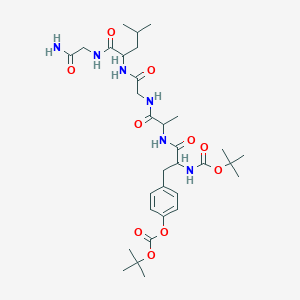
Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 is a synthetic peptide derivative. This compound is characterized by the presence of multiple Boc (tert-butoxycarbonyl) protecting groups, which are commonly used in peptide synthesis to protect amino groups from unwanted reactions. The compound consists of a sequence of amino acids, including tyrosine, alanine, glycine, and leucine, which are fundamental building blocks in protein chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc protecting groups are used to protect the amino groups of the amino acids during the synthesis process. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the Boc group using a strong acid like trifluoroacetic acid (TFA).
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cocktail of reagents like TFA, water, and scavengers.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity.
化学反応の分析
Types of Reactions
Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 can undergo various chemical reactions, including:
Deprotection: Removal of Boc groups using acids like TFA.
Oxidation: Oxidation of the tyrosine residue can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced or modified.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of Boc groups.
Hydrogen peroxide (H2O2): Can be used for oxidation reactions.
Coupling reagents: Such as HBTU, DIC, and EDC for peptide bond formation.
Major Products Formed
Deprotected peptide: After removal of Boc groups.
Oxidized peptide: When tyrosine residues are oxidized.
Modified peptides: Resulting from substitution reactions.
科学的研究の応用
Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its interactions with biological molecules and potential as a bioactive peptide.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 depends on its specific interactions with molecular targets. The peptide can interact with proteins, enzymes, and receptors, influencing various biochemical pathways. The presence of the Boc groups can affect its solubility, stability, and overall bioactivity.
類似化合物との比較
Similar Compounds
Boc-DL-Tyr(Me)-OH: Another Boc-protected tyrosine derivative.
Boc-DL-Tyr(2,6-Dichloro-Bzl)-OH: A tyrosine derivative with dichlorobenzyl protection.
Boc-DL-Tyr(OPy)-OMe: A tyrosine derivative with pyridyloxy protection.
Uniqueness
Boc-DL-Tyr(Boc)(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 is unique due to its specific sequence and multiple Boc protections, which provide enhanced stability and protection during synthesis. This makes it particularly useful in complex peptide synthesis and research applications.
特性
IUPAC Name |
[4-[3-[[1-[[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl] tert-butyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N6O10/c1-18(2)14-22(27(42)34-16-24(33)39)37-25(40)17-35-26(41)19(3)36-28(43)23(38-29(44)47-31(4,5)6)15-20-10-12-21(13-11-20)46-30(45)48-32(7,8)9/h10-13,18-19,22-23H,14-17H2,1-9H3,(H2,33,39)(H,34,42)(H,35,41)(H,36,43)(H,37,40)(H,38,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZIRGSTEJPVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
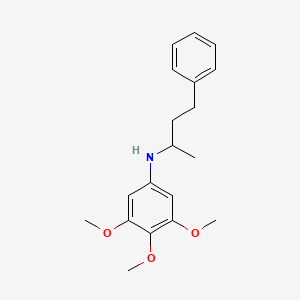

![N-[1-(propan-2-yl)piperidin-4-yl]-4-propylbenzamide](/img/structure/B5058346.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B5058352.png)
![1-[(2,6-difluorophenyl)methyl]-N-methyl-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide](/img/structure/B5058384.png)
![1-Cyclopentyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine;oxalic acid](/img/structure/B5058391.png)
![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B5058402.png)
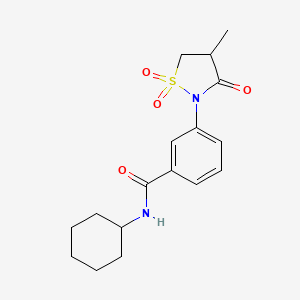
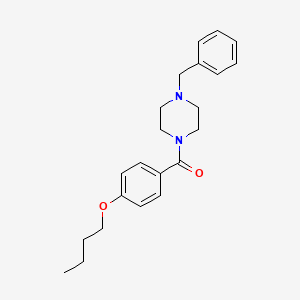
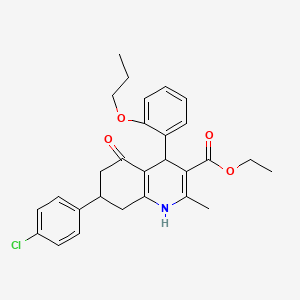


![N,N'-bis(4-bromophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5058428.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5058434.png)
